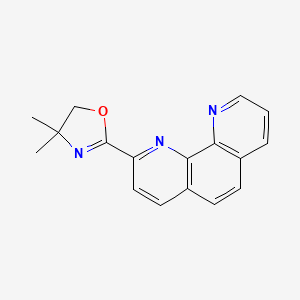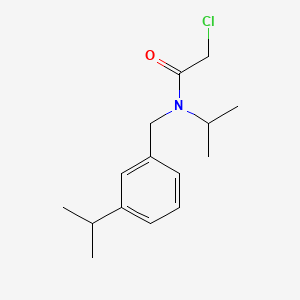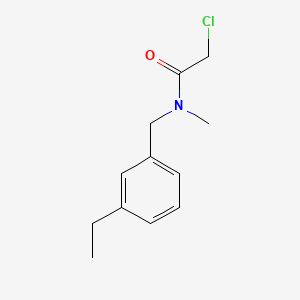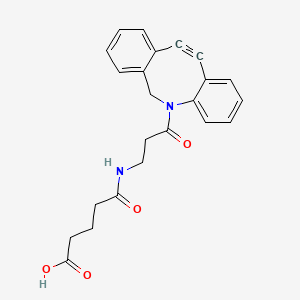
Dbco-(CH2)2-NH2-CO-(CH2)3cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Dbco-(CH2)2-NH2-CO-(CH2)3cooh is a derivative of dibenzocyclooctyne, which is widely used in bioorthogonal chemistry. This compound is particularly valuable for its ability to participate in strain-promoted azide-alkyne cycloaddition reactions, commonly known as “click” chemistry. This makes it a useful tool for labeling and modifying biomolecules such as proteins and nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-(CH2)2-NH2-CO-(CH2)3cooh typically involves the reaction of glutaric anhydride with dibenzocyclooctyne-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
化学反応の分析
Types of Reactions: Dbco-(CH2)2-NH2-CO-(CH2)3cooh primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly selective and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions:
Reagents: Azides, carboxylic acids, and their active esters.
Conditions: Typically carried out at room temperature in an inert atmosphere to prevent side reactions.
Major Products: The major product of the reaction between this compound and azides is a stable triazole linkage. This product is highly stable and can be used for further functionalization of biomolecules .
科学的研究の応用
Dbco-(CH2)2-NH2-CO-(CH2)3cooh has a wide range of applications in scientific research:
Chemistry: Used for the site-specific labeling of molecules in complex mixtures.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the attachment of fluorescent probes.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
作用機序
The mechanism of action of Dbco-(CH2)2-NH2-CO-(CH2)3cooh involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained ring structure of dibenzocyclooctyne, which lowers the activation energy required for the reaction. The resulting triazole linkage is highly stable and can be used to attach various functional groups to biomolecules .
類似化合物との比較
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
Uniqueness: Dbco-(CH2)2-NH2-CO-(CH2)3cooh is unique due to its dual functional groups, which allow it to participate in both amide bond formation and strain-promoted azide-alkyne cycloaddition reactions. This dual functionality makes it a versatile tool for a wide range of applications in chemistry, biology, and medicine .
特性
IUPAC Name |
5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21(10-5-11-23(28)29)24-15-14-22(27)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2,(H,24,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCCHBUMXZEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
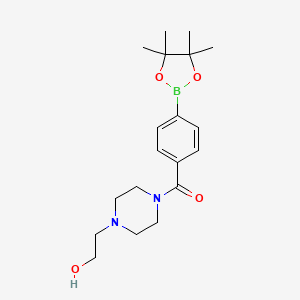
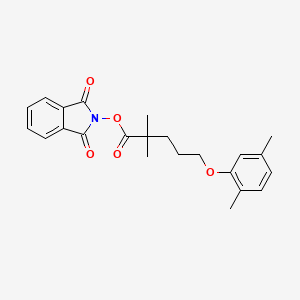
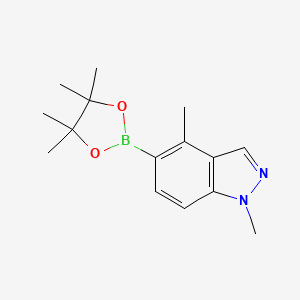
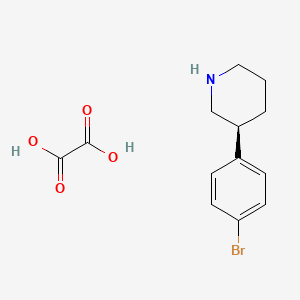
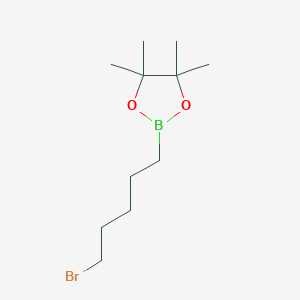
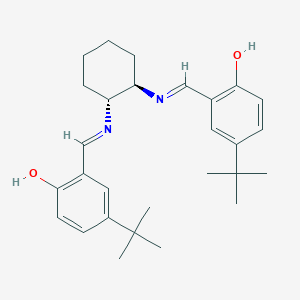
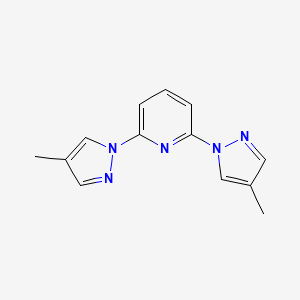
![2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8212511.png)
![N-Phenyldibenzo[b,d]furan-4-amine](/img/structure/B8212519.png)
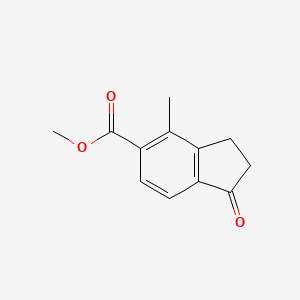
![(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B8212531.png)
